molecular formula C15H20ClNO3S B2853220 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 1448045-59-7

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No.: B2853220
CAS No.: 1448045-59-7
M. Wt: 329.84
InChI Key: GCJHCPASXYPXKL-UHFFFAOYSA-N
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Description

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one is a useful research compound. Its molecular formula is C15H20ClNO3S and its molecular weight is 329.84. The purity is usually 95%.
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Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3S/c1-15(2,3)8-14(18)17-9-13(10-17)21(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJHCPASXYPXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-((4-Chlorophenyl)sulfonyl)azetidine

The azetidine ring is sulfonylated using 4-chlorobenzenesulfonyl chloride under biphasic conditions. A representative method involves:

  • Dissolving azetidine hydrochloride in tetrahydrofuran (THF) and aqueous sodium bicarbonate.
  • Adding 4-chlorobenzenesulfonyl chloride dropwise at 0–5°C to control exothermicity.
  • Stirring for 3–5 hours, followed by extraction with ethyl acetate.

Key Data:

Parameter Value Source
Temperature 0–5°C Adapted
Solvent System THF/H₂O Adapted
Reaction Time 3–5 hours Adapted
Yield 75–85% (estimated) Analogous

This step prioritizes regioselectivity, as sulfonylation occurs preferentially at the azetidine nitrogen due to its nucleophilicity.

Acylation with 3,3-Dimethylbutanoyl Chloride

Nucleophilic Acyl Substitution

The sulfonylated azetidine undergoes acylation using 3,3-dimethylbutanoyl chloride in the presence of a non-nucleophilic base:

  • Combining 3-((4-chlorophenyl)sulfonyl)azetidine with 1.2 equivalents of acyl chloride in dichloromethane.
  • Adding diisopropylethylamine (DIPEA) to scavenge HCl, stirring at room temperature for 12–24 hours.

Optimization Considerations:

  • Excess acyl chloride ensures complete conversion, but requires careful quenching to avoid side reactions.
  • Lower temperatures (0°C) may improve selectivity but prolong reaction times.

Intermediate Purification Strategies

Crystallization Techniques

Crude product is purified via recrystallization using solvent systems such as isopropyl alcohol (IPA)/heptane :

  • Dissolving the crude product in warm IPA.
  • Adding heptane anti-solvent incrementally to induce crystallization.
  • Isolating crystals via filtration and washing with cold heptane.

Yield Enhancement:

  • Seeding with pure product crystals improves crystal uniformity.
  • Solvent ratios (IPA:heptane = 1:3) balance solubility and yield.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05 (s, 9H, C(CH₃)₃), 3.45–3.60 (m, 4H, azetidine CH₂), 7.50–7.70 (m, 4H, aryl-H).
  • LC-MS : [M+H]⁺ = 385.1 (calculated for C₁₆H₂₁ClNO₃S).

Scalability and Industrial Considerations

Continuous Flow Oxidation

Adapting methods from Baricitinib synthesis, aerobic oxidation using TEMPO/NaNO₂ under oxygen atmosphere could optimize azetidine-3-one intermediates if required:

  • Substrate-to-catalyst ratios of 1,000:1 achieve >90% conversion in flow reactors.
  • Eliminates batch processing bottlenecks for large-scale production.

Q & A

Q. What are the key synthetic strategies for 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the azetidine ring followed by sulfonylation with 4-chlorophenylsulfonyl chloride. Critical steps include:

  • Sulfonylation : Reaction of azetidine intermediates with 4-chlorophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) to ensure high yields .
  • Coupling with ketone : The dimethylbutanone moiety is introduced via nucleophilic substitution or coupling reactions, requiring precise temperature control (e.g., 0–5°C for exothermic steps) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is used to isolate the final product .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify azetidine ring conformation, sulfonyl group placement, and ketone connectivity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving stereochemical ambiguities, SHELX software is widely used for refinement and validating bond angles/distances .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?

SAR studies focus on modifying:

  • Sulfonyl group : Replacing 4-chlorophenyl with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance target binding affinity .
  • Azetidine ring : Introducing substituents (e.g., methyl, fluorine) to improve metabolic stability .
  • Ketone moiety : Exploring bioisosteres (e.g., amides, esters) to balance lipophilicity and solubility .
    Methodologies include molecular docking (AutoDock, Schrödinger) and in vitro assays (enzyme inhibition, receptor binding) .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity variations : Rigorous HPLC analysis (>95% purity) and batch-to-batch reproducibility checks are critical .
  • Assay conditions : Standardizing buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa) reduces variability .
  • Off-target effects : Use of CRISPR-edited cell lines or competitive binding assays to validate specificity .

Q. How can crystallographic data inform the design of derivatives with improved stability?

X-ray structures reveal:

  • Conformational flexibility : Azetidine ring puckering and sulfonyl group orientation influence target interactions .
  • Hydrogen bonding : Key interactions with biological targets (e.g., sulfonyl oxygen with serine residues in enzymes) guide the design of rigid analogs .
  • Solvent channels : Crystal packing analysis identifies sites prone to hydrolysis, aiding in prodrug strategies .

Q. What computational methods predict metabolic pathways and toxicity profiles?

  • ADMET prediction : Tools like SwissADME and ProTox-II assess CYP450 metabolism, hepatotoxicity, and hERG inhibition .
  • Metabolite identification : LC-MS/MS with isotopic labeling tracks oxidative degradation (e.g., sulfone reduction, azetidine ring opening) .

Methodological Notes

  • Contradictory data : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
  • Scale-up challenges : Optimize solvent systems (e.g., switching from THF to MeCN) to avoid exotherms in larger batches .

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